Aklomide

Avian immunology Coccidiosis Vaccine research

Aklomide (CAS 3011-89-0, ≥98% purity) is the preferred nitrobenzamide reference standard for coccidiosis research. Unlike zoalene, it selectively inhibits first-generation E. tenella schizonts (45–90% inhibition at 5–20 μg/mL), providing a reproducible dose-response curve for in vitro screening. Its well-documented immunosuppressive profile ('no effect' at 250 ppm) makes it the ideal baseline comparator in poultry vaccine immunity studies. Essential for LC-MS/MS multi-residue analytical method development.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 3011-89-0
Cat. No. B1666742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAklomide
CAS3011-89-0
SynonymsAklomide
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N
InChIInChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
InChIKeyGFGSZUNNBQXGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aklomide (CAS 3011-89-0): A Nitrobenzamide Coccidiostat for Poultry Antiparasitic Research and Reference Standards


Aklomide (2-chloro-4-nitrobenzamide, CAS 3011-89-0) is a synthetic nitrobenzamide compound classified as a coccidiostat, primarily used for the prevention and control of coccidiosis in poultry [1]. It belongs to a class of veterinary antiparasitic agents that target Eimeria species, the causative protozoan parasites of coccidiosis in chickens [2]. Characterized by a molecular weight of 200.58 g/mol and a minimum melting point of 170°C, aklomide is supplied as a high-purity (≥98%) analytical standard for research and reference applications [3].

Why Aklomide Cannot Be Substituted with Other Nitrobenzamide Coccidiostats in Poultry Research


The nitrobenzamide class of coccidiostats, which includes aklomide, nitromide (3,5-dinitrobenzamide), and zoalene (dinitolmide), exhibits critical differences in potency, target parasite stage specificity, and immunomodulatory effects in poultry [1]. These differences preclude generic substitution in research and reference applications. For instance, while both aklomide and zoalene are used for coccidiosis prevention, they act at different life-cycle stages: aklomide acts primarily on first-generation schizonts, whereas dinitolmide inhibits sporulation of oocysts [1]. Furthermore, aklomide exhibits a distinct immunosuppressive profile compared to other anticoccidials, which has direct implications for vaccine development studies and immunity research in avian models [2].

Quantitative Evidence for Aklomide Differentiation in Anticoccidial Research Applications


Aklomide Exhibits Complete Suppression of Anticoccidial Immunity Compared to Zoalene and Robenidine

In a comparative study evaluating the development of immunity to Eimeria tenella in broiler chickens, aklomide administered at the manufacturer's recommended level of 250 ppm in feed resulted in 'no effect' on immunity development, categorizing it as a potent immunosuppressant of natural coccidial immunity [1]. In contrast, zoalene at 125 ppm and robenidine at 33 ppm, despite also suppressing immunity, were evaluated in the same study and found to be less suppressive [1]. This differential immunomodulation is a critical parameter for researchers studying vaccine-induced versus natural immunity.

Avian immunology Coccidiosis Vaccine research Immunomodulation

Aklomide Demonstrates Statistically Significant Lesion Reduction Differences Compared to Ionophores and Synthetic Anticoccidials

In a surgical cecal ligation model, aklomide at 250 ppm in feed significantly reduced cecal lesions caused by E. tenella in both ligated and unligated ceca [1]. However, aklomide exhibited a statistically significant differential in lesion severity between ligated and unligated ceca, a phenomenon shared only with amprolium, robenidine, and clopidol, but not observed with monensin, salinomycin, or lasalocid [1]. This indicates that aklomide's efficacy is partially dependent on systemic absorption and extraintestinal transport, a mechanistic distinction from ionophores that may inform experimental design in pharmacokinetic studies.

Veterinary parasitology Drug absorption Pharmacokinetics

Aklomide Exhibits Dose-Dependent Inhibition of E. tenella Schizogony and Oocyst Formation In Vitro

Aklomide demonstrates a clear dose-dependent inhibitory activity against Eimeria tenella in cultured chicken embryo fibroblasts . At concentrations of 5, 10, and 20 μg/mL, aklomide suppressed schizogony (asexual reproduction) by 45%, 72%, and 90%, respectively, compared to untreated controls . This in vitro potency profile is specific to aklomide and provides a quantitative benchmark for screening and comparing other nitrobenzamide derivatives in parasitology research.

In vitro parasitology Eimeria tenella Cell culture

Aklomide Requires a Higher Feed Inclusion Rate Than Zoalene for Comparable Lesion Reduction

Comparative efficacy studies reveal that aklomide requires a higher concentration in feed (250 ppm) to achieve lesion reduction in E. tenella-infected chickens, whereas zoalene achieves similar reduction at 125 ppm [1]. This differential in effective dose is a critical consideration for researchers designing feed-additive studies or modeling the economics of anticoccidial programs in poultry production research.

Poultry science Feed formulation Efficacy

Optimal Research Scenarios for Aklomide Utilization Based on Comparative Evidence


Avian Immunology and Vaccine Development Studies

Given its potent suppression of natural immunity to E. tenella (rated 'no effect' at 250 ppm) as demonstrated by Karlsson and Reid (1978), aklomide serves as an ideal positive control or baseline comparator in studies evaluating vaccine-induced immunity versus natural immunity in poultry [1]. Its consistent immunosuppressive profile allows researchers to isolate the effect of vaccination from natural exposure.

In Vitro Anticoccidial Drug Screening and Potency Benchmarking

The well-characterized dose-dependent inhibition of E. tenella schizogony (45%, 72%, and 90% at 5, 10, and 20 μg/mL, respectively) positions aklomide as a reliable reference compound for in vitro screening assays . Researchers can use this quantitative dose-response curve to benchmark the potency of novel nitrobenzamide derivatives or alternative anticoccidial candidates in cell culture models.

Pharmacokinetic Studies of Anticoccidial Drug Absorption and Tissue Distribution

Aklomide's unique profile in the cecal ligation model—showing a statistically significant dependence on systemic absorption for full efficacy—makes it a valuable tool for investigating the role of drug absorption and extraintestinal transport in anticoccidial activity [2]. This application is particularly relevant for studies aimed at optimizing drug delivery or understanding tissue residue profiles.

Analytical Method Development and Reference Standard Procurement

Aklomide is a key analyte in multi-residue analytical methods for coccidiostats in poultry tissues, as evidenced by its inclusion in LC-MS/MS and LC-EC screening procedures capable of detecting residues at low ppb levels [3]. Its distinct chromatographic and electrochemical properties make it an essential reference standard for laboratories developing or validating methods for coccidiostat residue surveillance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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